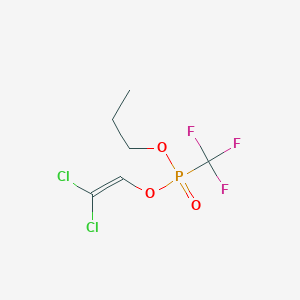
2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloroethenyl, propyl, and trifluoromethyl groups attached to a phosphonate moiety. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dichloroethenyl alcohol with propyl (trifluoromethyl)phosphonate in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis, can enhance the efficiency and scalability of the production process. Industrial production methods focus on optimizing reaction parameters to ensure consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Aplicaciones Científicas De Investigación
2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2,2-trifluoroethyl) phosphonate: A related compound with similar structural features and applications.
Phosphonic acid derivatives: Compounds with similar phosphonate moieties but different substituents.
Uniqueness
2,2-Dichloroethenyl propyl (trifluoromethyl)phosphonate is unique due to its combination of dichloroethenyl, propyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
89812-92-0 |
|---|---|
Fórmula molecular |
C6H8Cl2F3O3P |
Peso molecular |
287.00 g/mol |
Nombre IUPAC |
1-[2,2-dichloroethenoxy(trifluoromethyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H8Cl2F3O3P/c1-2-3-13-15(12,6(9,10)11)14-4-5(7)8/h4H,2-3H2,1H3 |
Clave InChI |
KNTOOXLZPFGWLG-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(C(F)(F)F)OC=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


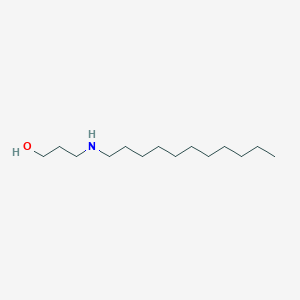
![1-{[(Methylsulfanyl)methoxy]methyl}-3-(trifluoromethyl)benzene](/img/structure/B14378710.png)
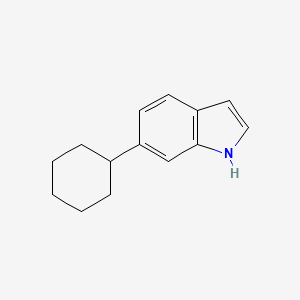
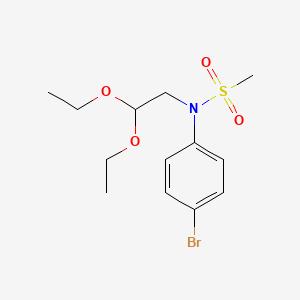


![1,1'-[(5-Chloropentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14378736.png)

![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
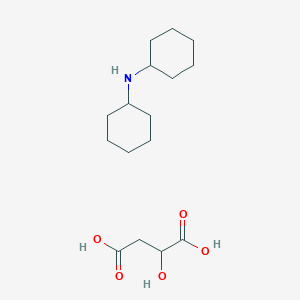
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)


